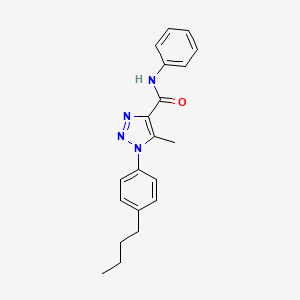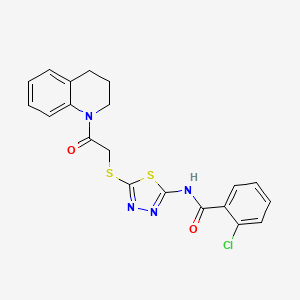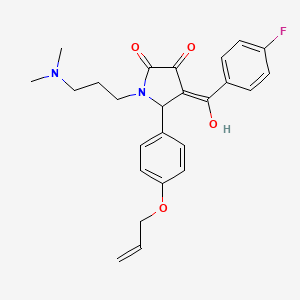
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a novel compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been designed to target specific biological processes and has the potential to be used in a range of applications.
Mécanisme D'action
The mechanism of action of N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is not fully understood. However, it is believed to work by inhibiting specific biological processes, such as the growth of cancer cells and the formation of beta-amyloid plaques.
Biochemical and physiological effects:
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has been shown to have a range of biochemical and physiological effects, including:
1. Inhibition of cell growth: The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Inhibition of beta-amyloid plaque formation: N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
3. Analgesic properties: The compound has been shown to have analgesic properties and has the potential to be used as an alternative to opioid-based pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide in lab experiments include its specificity and potency. The compound has been designed to target specific biological processes and has been shown to be effective in inhibiting these processes.
However, there are also limitations to using N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide in lab experiments. The compound is still in the early stages of development and has not yet been tested extensively in vivo. Additionally, the compound may have off-target effects that have not yet been identified.
Orientations Futures
There are a number of future directions for the use of N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide in scientific research. Some possible directions include:
1. Further testing in vivo: The compound has shown promise in vitro, but further testing in animal models is needed to determine its efficacy and safety.
2. Development of new cancer therapies: N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has the potential to be used as a chemotherapeutic agent for the treatment of various types of cancer.
3. Development of new pain medications: The compound has analgesic properties and has the potential to be used as an alternative to opioid-based pain medications.
4. Identification of off-target effects: Further research is needed to identify any off-target effects that N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide may have.
In conclusion, N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a novel compound that has the potential to be used in a range of scientific research applications. Its specificity and potency make it an attractive option for researchers, but further testing is needed to determine its efficacy and safety.
Méthodes De Synthèse
The synthesis of N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide involves the reaction between cycloheptylamine and oxalyl chloride to form cycloheptyl oxalyl chloride. This intermediate is then reacted with 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethylamine to form the final product.
Applications De Recherche Scientifique
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has been studied extensively for its potential use in scientific research. It has been found to have a range of applications, including:
1. Cancer research: N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has the potential to be used as a chemotherapeutic agent for the treatment of various types of cancer.
2. Neurological research: The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
3. Pain management: N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has also been studied for its potential use in pain management. It has been shown to have analgesic properties and has the potential to be used as an alternative to opioid-based pain medications.
Propriétés
IUPAC Name |
N'-cycloheptyl-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-25(2)20(16-10-11-19-17(14-16)12-13-26(19)3)15-23-21(27)22(28)24-18-8-6-4-5-7-9-18/h10-11,14,18,20H,4-9,12-13,15H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFBTSHXZFAJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2438625.png)

![3-[(2-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2438627.png)
![1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2438629.png)
![(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2438633.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2438634.png)


![7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine](/img/structure/B2438638.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2438639.png)
![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)


